4-(Difluoromethylsulfonimidoyl)benzoic acid
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Description
4-(Difluoromethylsulfonimidoyl)benzoic acid, also known as DBMHS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative and has been found to exhibit potent biological activity, making it a promising candidate for use in a wide range of research studies.
Scientific Research Applications
Environmental Remediation : Park et al. (2016) explored the oxidation of perfluorinated compounds like PFOA and PFOS by heat-activated persulfate, a process that could potentially be relevant for the remediation of groundwater contaminated with such substances (Park et al., 2016).
Biomedical Research : Dineshkumar and Thirunarayanan (2019) synthesized some 4-(substituted phenylsulfonamido)benzoic acids, including derivatives similar to 4-(Difluoromethylsulfonimidoyl)benzoic acid, and assessed their antimicrobial activities, indicating potential applications in drug development and infectious disease research (Dineshkumar & Thirunarayanan, 2019).
Green Chemistry and Catalysis : Yang et al. (2015) demonstrated the use of an ionic liquid to promote the generation of free radicals for the efficient transformation of lignin model compounds into benzoic acid, showing the potential of such compounds in sustainable chemistry and material science (Yang et al., 2015).
Electrochemical Applications : Michman and Weiss (1990) described a method for the electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid, indicating potential applications in electrochemistry and materials science (Michman & Weiss, 1990).
Material Science : Tran et al. (2012) explored the copper-catalyzed sulfenylation of benzoic acid derivatives, an area that could have implications in the development of new materials and chemical synthesis techniques (Tran et al., 2012).
Pharmaceutical Development : Naganawa et al. (2006) studied heteroaryl sulfonamides, including a compound structurally related to this compound, for their potential as selective EP1 receptor antagonists, highlighting applications in drug discovery (Naganawa et al., 2006).
Properties
IUPAC Name |
4-(difluoromethylsulfonimidoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3S/c9-8(10)15(11,14)6-3-1-5(2-4-6)7(12)13/h1-4,8,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYWCFJGNUXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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